1-phenyl-N-pyrrolidin-1-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-pyrrolidin-1-ylmethanimine is an organic compound that features a pyrrolidine ring attached to a phenyl group through a methanimine linkage. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-phenyl-N-pyrrolidin-1-ylmethanimine typically involves the reaction of pyrrolidine with benzaldehyde under specific conditions. One common method is the Mannich reaction, where pyrrolidine, benzaldehyde, and formaldehyde react in the presence of an acid catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-pyrrolidin-1-ylmethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-N-pyrrolidin-1-ylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-phenyl-N-pyrrolidin-1-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-Phenyl-N-pyrrolidin-1-ylmethanimine can be compared with other similar compounds such as:
Pyrrole: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Pyrrolidine: A versatile scaffold in drug discovery, used to develop compounds with diverse biological profiles.
Pyrrolidinone: Another five-membered heterocycle with significant biological importance.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60144-33-4 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenyl-N-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C11H14N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
QGBVBZTZPUMOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.